potassium;cyclohexyl(trifluoro)boranuide potassium;cyclohexyl(trifluoro)boranuide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13429332
InChI: InChI=1S/C6H11BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h6H,1-5H2;/q-1;+1
SMILES:
Molecular Formula: C6H11BF3K
Molecular Weight: 190.06 g/mol

potassium;cyclohexyl(trifluoro)boranuide

CAS No.:

Cat. No.: VC13429332

Molecular Formula: C6H11BF3K

Molecular Weight: 190.06 g/mol

* For research use only. Not for human or veterinary use.

potassium;cyclohexyl(trifluoro)boranuide -

Specification

Molecular Formula C6H11BF3K
Molecular Weight 190.06 g/mol
IUPAC Name potassium;cyclohexyl(trifluoro)boranuide
Standard InChI InChI=1S/C6H11BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h6H,1-5H2;/q-1;+1
Standard InChI Key WWDXLJUMJZXRLX-UHFFFAOYSA-N
Isomeric SMILES [B-](C1CCCCC1)(F)(F)F.[K+]
Canonical SMILES [B-](C1CCCCC1)(F)(F)F.[K+]

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a cyclohexyl group bonded to a boron atom, which is further coordinated to three fluorine atoms and a potassium counterion. This configuration confers remarkable stability compared to boronic acids, as the trifluoroborate group resists hydrolysis under ambient conditions . The cyclohexyl moiety introduces steric bulk, influencing reactivity in stereoselective transformations.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₁BF₃K
Molecular Weight190.06 g/mol
StabilityAir- and moisture-stable
SolubilitySoluble in THF, DMF; insoluble in hydrocarbons

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves treating cyclohexylboronic acid with potassium hydrogen fluoride (KHF₂) in tetrahydrofuran (THF):

  • Reaction Setup: Cyclohexylboronic acid (1.0 equiv) is dissolved in anhydrous THF under nitrogen.

  • Fluoride Addition: KHF₂ (1.2 equiv) is added portion-wise at 0°C.

  • Stirring: The mixture reacts for 12–24 hours at room temperature.

  • Isolation: Filtration and recrystallization from ethanol/water yield pure product (85–92%).

Industrial Production

Scaled-up processes optimize cost and purity:

  • Continuous Flow Systems: Enhance mixing efficiency and temperature control .

  • Purification: Crystallization under reduced pressure minimizes solvent use.

  • Quality Control: NMR and ICP-MS ensure ≤5 ppm palladium contamination for pharmaceutical-grade material .

Reactivity and Reaction Mechanisms

Suzuki-Miyaura Cross-Coupling

K[C₆H₁₁BF₃] participates in palladium-catalyzed couplings with aryl halides. The mechanism proceeds via:

  • Transmetallation: Pd⁰ oxidatively adds to the aryl halide.

  • Boron Transfer: The trifluoroborate releases F⁻, forming a Pd–aryl intermediate.

  • Reductive Elimination: C–C bond formation yields biaryl products .

Table 2: Representative Coupling Conditions

SubstrateCatalystBaseYield (%)
4-BromotoluenePd(PPh₃)₄K₂CO₃89
2-ChloropyridinePdCl₂(dppf)CsF76

Photoredox Applications

Under blue LED irradiation, the compound generates cyclohexyl radicals via single-electron transfer (SET). This enables:

  • Giese Additions: To electron-deficient alkenes (e.g., acrylates).

  • HAT Reactions: With thiol catalysts for C–H functionalization.

Comparative Analysis with Related Trifluoroborates

Table 3: Stability and Reactivity Trends

CompoundThermal StabilityRadical ReactivityCoupling Efficiency
K[C₆H₁₁BF₃]HighModerateExcellent
K[CH₂CNBF₃] (Cyanomethyl analog)ModerateHighPoor
K[PhBF₃] (Phenyl derivative)HighLowExcellent

Pharmaceutical and Material Science Applications

Drug Intermediate Synthesis

  • Anticancer Agents: Coupling with heteroaryl halides forms tubulin inhibitors (e.g., combretastatin analogs).

  • CNS Drugs: Radical-mediated alkylation constructs blood-brain barrier-penetrant scaffolds.

Polymer Chemistry

  • Cross-Linkers: Trifluoroborate groups enable photoinitiated polymer network formation.

  • Surface Modification: Grafting onto silica supports creates chiral stationary phases.

Future Research Directions

  • Enantioselective Couplings: Developing chiral ligands for asymmetric cyclohexyl transfers.

  • Bioconjugation: Exploiting boron’s neutron capture capacity for targeted radiotherapy.

  • Flow Chemistry: Integrating continuous synthesis with in-line purification.

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